![molecular formula C22H20N4O2S2 B11474047 N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11474047.png)
N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core linked to a thiazole ring, which is further connected to an acetamide group. The presence of these functional groups suggests that the compound may exhibit diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the thiazole ring and the acetamide group. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can be done by employing continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The thiazole ring and the acetamide group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone core may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring or the acetamide group, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide. For instance, derivatives of thiazole and quinazoline have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi.
Key Findings:
- Broad Spectrum Activity : Compounds derived from similar scaffolds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal species .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell wall synthesis or inhibit key metabolic pathways .
Anticancer Applications
The anticancer properties of this compound have also been extensively studied. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
Case Studies:
- In Vitro Studies : Several studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The IC50 values for these compounds often fall within the range of 0.47–1.4 µM, indicating potent activity.
- Molecular Docking Studies : Molecular modeling has been utilized to predict the binding affinity of these compounds to specific cancer-related targets, providing insights into their mechanism of action .
Comparative Data Table
Property | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Target Organisms | Bacteria (Gram-positive/negative), Fungi | Cancer cell lines (e.g., MCF7) |
Mechanism of Action | Disruption of cell wall synthesis | Inhibition of cell proliferation |
IC50 Values | Varies by derivative (0.47–1.4 µM) | Significant inhibition (varies) |
Structural Features | Thiazole and quinazoline rings | Sulfanyl group presence |
Mechanism of Action
The mechanism of action of N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and the acetamide group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the acetamide group and may exhibit similar biological activities.
Quinazolinone derivatives: Compounds with a quinazolinone core are known for their diverse biological activities, including anticancer and antimicrobial properties.
Thiazole derivatives: Thiazole-containing compounds are widely studied for their potential therapeutic applications.
Uniqueness
N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of its functional groups, which may result in a synergistic effect on its biological activity. The presence of both the quinazolinone core and the thiazole ring, along with the acetamide group, provides a versatile scaffold for the development of new compounds with enhanced properties.
Biological Activity
N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinazoline moiety linked to a thiazole ring. The molecular formula is C19H20N4O2S, and its molecular weight is 372.46 g/mol. The structure can be represented as follows:
Pharmacological Profile
1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of quinazoline can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, a related compound demonstrated up to 47.1% inhibition of COX-2 at a concentration of 20 µM, suggesting a potential for anti-inflammatory effects that could be leveraged in cancer therapy .
2. COX-2 Inhibition:
The compound's structural similarity to known COX-2 inhibitors suggests it may possess similar anti-inflammatory properties. COX-2 plays a crucial role in the inflammatory process and is often overexpressed in various cancers. Inhibition of this enzyme could reduce tumor growth and metastasis .
3. Antiviral Properties:
Some studies have indicated that quinazoline derivatives may exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms . These findings warrant further exploration into the antiviral potential of this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX enzymes.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have evaluated the biological activity of quinazoline derivatives:
These findings suggest that this compound could be explored for its therapeutic potential across multiple disease states.
Properties
Molecular Formula |
C22H20N4O2S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[4-[[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-15(27)23-21-24-17(13-29-21)14-30-22-25-19-10-6-5-9-18(19)20(28)26(22)12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,24,27) |
InChI Key |
DQJAUDOYYBIPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
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